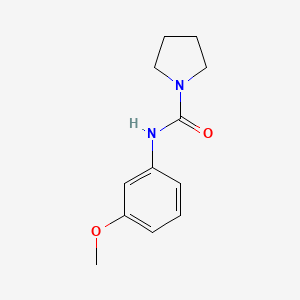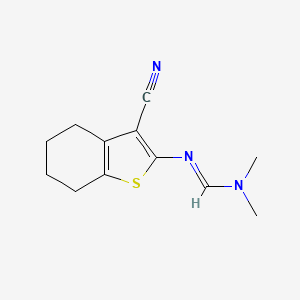
N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating various cellular processes including cell growth, proliferation, and differentiation.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes. CK2 is involved in the phosphorylation of many proteins, including transcription factors, signaling molecules, and cell cycle regulators. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the dephosphorylation of its downstream targets.
Biochemical and Physiological Effects:
The inhibition of CK2 by this compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, reduce cell proliferation, and promote apoptosis. In neuronal cells, this compound has been shown to promote neuronal differentiation and survival. This compound has also been shown to have anti-inflammatory effects, as CK2 has been implicated in the regulation of inflammatory signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound does have some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea and its potential applications in scientific research. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the identification of novel downstream targets of CK2 that may be involved in cancer development and progression. Finally, the role of CK2 in other diseases, such as cardiovascular disease and metabolic disorders, may also be explored in future studies.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea involves several steps, including the reaction of 3-methoxyaniline with 5-bromo-2-chloropyridine to form 3-(5-bromo-2-pyridyl)aniline, which is then reacted with N,N-dimethylformamide dimethyl acetal and urea to form this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the key areas of research is the role of CK2 in cancer development and progression. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce cancer cell growth and induce apoptosis. This compound has also been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the regulation of neuronal survival and differentiation.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBHNNLVHMJTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)

![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)

![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)

![3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)

![N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)